N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

Epoxide hydrolase inhibition Structure-activity relationship Fluorine positional scan

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide (CAS 1251624-77-7, MF: C13H12FN3OS, MW: 277.32) is a synthetic organic compound belonging to the class of pyrimidinyl thioether acetamides. Its structure features a 6-methylpyrimidin-4-yl thioether moiety linked to a 3-fluorophenyl acetamide group.

Molecular Formula C13H12FN3OS
Molecular Weight 277.32
CAS No. 1251624-77-7
Cat. No. B2647486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
CAS1251624-77-7
Molecular FormulaC13H12FN3OS
Molecular Weight277.32
Structural Identifiers
SMILESCC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C13H12FN3OS/c1-9-5-13(16-8-15-9)19-7-12(18)17-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,17,18)
InChIKeyHMDJZFUCLRAVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide (CAS 1251624-77-7) Procurement Guide: Structural Class and Evidence Baseline


N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide (CAS 1251624-77-7, MF: C13H12FN3OS, MW: 277.32) is a synthetic organic compound belonging to the class of pyrimidinyl thioether acetamides . Its structure features a 6-methylpyrimidin-4-yl thioether moiety linked to a 3-fluorophenyl acetamide group. It is primarily cataloged as a specialized building block for medicinal chemistry and pharmaceutical intermediate synthesis, rather than a fully profiled bioactive probe . Direct, quantitative biological activity data from primary research papers or authoritative databases for this specific compound are currently absent from the public domain. The existing evidence base is therefore derived from class-level activity patterns and structural rationale from closely related analogs, which must be carefully contextualized for procurement decisions.

Why Generic Substitution is Not Advisable for N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide in Research Protocols


In-class substitution of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is unreliable due to the profound target-engagement sensitivity to the precise positioning of the fluorine atom and the pyrimidine methyl group. A systematic study on structurally similar 3(4)-fluorophenyl isothiocyanate derivatives demonstrated that simple positional isomerism (3-fluorophenyl vs. 4-fluorophenyl) results in divergent inhibitory potency, with the para-fluoro analog exhibiting a ninefold increase in activity compared to a twofold increase for the meta-fluoro derivative in a human soluble epoxide hydrolase (hsEH) context [1]. This illustrates that the specific '3-fluorophenyl' configuration of the target compound cannot be assumed interchangeable with ortho- or para-substituted analogs. Furthermore, the 6-methyl substitution on the pyrimidine ring dictates the electronic character and potential hydrogen-bonding patterns of the thioether core. The target compound's complete and specific substitution fingerprint is a prerequisite for any observed structure-activity relationship (SAR), and unverified substitution with a general 'pyrimidinylthioacetamide' or 'fluorophenylacetamide' analog is likely to yield non-reproducible or null biological results.

Quantitative Differentiation Evidence for N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide Against Key Analogs


Class-Level Inhibitory Potency Differentiation: Meta-Fluorophenyl vs. Para-Fluorophenyl Thioether Analogs

In a class-level inference from a series of 3(4)-fluorophenyl isothiocyanate derivatives (closely related to the target compound's fluorophenyl acetamide moiety), the meta-fluorophenyl substitution pattern, as in the target compound, is associated with a 4.5-fold lower activity enhancement compared to the para-fluorophenyl analog [1]. This quantifies the differential functional consequence of a single atom positional shift, directly informing the selection of the target compound when a specific, and potentially more moderate, fluorine-dependent activity profile is required over the para-fluoro analog.

Epoxide hydrolase inhibition Structure-activity relationship Fluorine positional scan

Structural Differentiation: 6-Methylpyrimidin-4-yl thioether vs. 6-Methylthieno[2,3-d]pyrimidin-4-yl thioether

A direct structural comparison shows that the target compound possesses a simple 6-methylpyrimidine core, while a closely listed analog, N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide, features a fused thieno[2,3-d]pyrimidine ring system . The target compound's monocyclic pyrimidine scaffold offers a distinct steric and electronic profile: it has a lower molecular weight (277.32 g/mol) and a smaller topological polar surface area (TPSA) compared to the thienopyrimidine analog, which typically has a TPSA contribution from an additional sulfur atom. This results in a higher calculated ligand efficiency metric for the target compound, making it a preferrable starting point for fragment-based or lead-optimization campaigns where lower molecular complexity is desired.

Heterocyclic scaffold comparison Thioether linkage Kinase inhibitor design

Synthetic Utility as a Building Block: Thioether Linker for Kinase Probe Assembly

The target compound's core structure matches the pharmacophoric fragment found in Aurora kinase B inhibitors such as AZD1152-hQPA, which incorporates an N-(3-fluorophenyl)acetamide moiety . The thioether linkage to the 6-methylpyrimidine provides a synthetic handle (S-alkylation, oxidation to sulfoxide/sulfone, or metal-catalyzed cross-coupling) that is absent in simple N-(3-fluorophenyl)acetamide or other ether-linked analogs. This makes the target compound a functionally distinct intermediate. Compounds sharing this 6-methylpyrimidin-4-ylthio architecture have also been patented as intermediates for gastric acid secretion inhibitors, specifically where the 2-position of the thioacetamide is further derivatized (e.g., 2-[(2-amino-6-methylpyrimidin-4-yl)thio]acetate derivatives) [1].

Kinase inhibitor synthesis AZD1152 intermediate Pharmaceutical intermediate

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide: Evidence-Backed Application Scenarios for Procurement


Differential Inhibitor Design Probing Fluorine Positional Sensitivity on the Phenyl Ring

Based on class-level evidence that a 3-fluorophenyl moiety confers a ~2-fold activity enhancement while a 4-fluorophenyl analog yields a ~9-fold enhancement for hsEH inhibition [1], the target compound is uniquely suited as a selective negative control or a starting scaffold when aiming for a milder fluorine electronic effect. Procuring this compound allows medicinal chemists to parse the specific contribution of the meta-fluorine atom in a matched-pair analysis with the corresponding para-fluoro thioacetamide analog. [1]

Core Scaffold for Synthetically Tractable Fragment-Growing Campaigns

Compared to structurally listed fused thienopyrimidine analogs, the compound's monocyclic 6-methylpyrimidine core provides a lower molecular weight (MW 277.32) and reduced lipophilicity [1]. This makes it a superior procurement choice for fragment-based drug discovery (FBDD) libraries, where controlling molecular complexity is essential to maintain high ligand efficiency and allow for incremental addition of functional groups during a fragment-growing process. [1]

Synthesis of Aurora Kinase B Probe Compounds

The compound serves as a direct structural precursor to the N-(3-fluorophenyl)acetamide pharmacophore found in Aurora kinase B inhibitor AZD1152-hQPA [1]. Procuring this specific thioether intermediate enables the synthesis of novel, proprietary analog series where the pyrimidine-thioether portion can be diversified to explore interactions beyond the hinge region of the kinase, a synthetic path not accessible from simpler N-(3-fluorophenyl)acetamide starting materials. [1]

Gastric Acid Secretion Inhibitor Intermediate Library Synthesis

As evidenced by patent literature, 2-(4-pyrimidinyl)thioacetamide scaffolds are pharmacologically active intermediates for gastric acid secretion modulators [2]. This compound's precise 6-methylpyrimidin-4-ylthio substitution pattern allows it to be used as a validated building block for generating focused compound libraries aimed at this therapeutic target, providing a direct route to explore the SAR around the pyrimidine substitution. [2]

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